molecular formula C30H25N5O2 B6052763 4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide

4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide

Katalognummer: B6052763
Molekulargewicht: 487.6 g/mol
InChI-Schlüssel: ORETVFGPFORJFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide” is a complex organic molecule. It contains several functional groups, including an anilinocarbonyl group, a phthalazinyl group, and a dimethylbenzamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit a large degree of conjugation, given the presence of multiple aromatic rings. This could give the compound interesting optical or electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the anilinocarbonyl group might be susceptible to reactions with nucleophiles, while the phthalazinyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by its molecular weight and the strength of intermolecular forces .

Wirkmechanismus

4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide inhibitor exerts its effects by inhibiting the activity of the enzyme this compound, which is involved in the regulation of various cellular processes, including cell growth, metabolism, and survival. This compound inhibitor binds to the ATP-binding site of this compound and prevents its activation, leading to the inhibition of downstream signaling pathways, including the PI3K/Akt/mTOR and this compound/AMPK pathways.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the activation of the AMPK pathway, the inhibition of the PI3K/Akt/mTOR pathway, and the improvement of glucose metabolism. This compound inhibitor has also been shown to reduce the expression of various pro-inflammatory cytokines, including TNF-α and IL-6, and to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide inhibitor has several advantages for lab experiments, including its small size, high potency, and selectivity for this compound. However, this compound inhibitor also has several limitations, including its poor solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assays are required to determine the optimal concentration of this compound inhibitor for lab experiments.

Zukünftige Richtungen

The potential therapeutic applications of 4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide inhibitor are vast, and several areas of research are currently being explored. One future direction is the development of this compound inhibitor as a cancer therapy, either as a single agent or in combination with other drugs. Another future direction is the use of this compound inhibitor as a diabetes therapy, either alone or in combination with other drugs. Additionally, the potential use of this compound inhibitor in cardiovascular diseases and other diseases, such as neurodegenerative diseases, is also being explored. Finally, the development of new this compound inhibitors with improved properties, such as solubility and selectivity, is also an area of active research.

Synthesemethoden

The synthesis of 4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide inhibitor involves several steps, including the preparation of the starting materials, the coupling of the phthalazine and aniline moieties, and the final amidation reaction. The synthesis of this compound inhibitor has been described in detail in several scientific publications, and the compound has been prepared using various methods, including solid-phase synthesis and solution-phase synthesis.

Wissenschaftliche Forschungsanwendungen

4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer, this compound inhibitor has been shown to inhibit the growth and survival of cancer cells by targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. In diabetes, this compound inhibitor has been shown to improve glucose metabolism by activating the AMPK pathway, which is involved in the regulation of glucose uptake and metabolism. In cardiovascular diseases, this compound inhibitor has been shown to improve cardiac function and reduce myocardial infarction by targeting the this compound/AMPK pathway.

Safety and Hazards

As with any chemical compound, handling “4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Eigenschaften

IUPAC Name

N,N-dimethyl-4-[4-[4-(phenylcarbamoyl)anilino]phthalazin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N5O2/c1-35(2)30(37)22-14-12-20(13-15-22)27-25-10-6-7-11-26(25)28(34-33-27)31-24-18-16-21(17-19-24)29(36)32-23-8-4-3-5-9-23/h3-19H,1-2H3,(H,31,34)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORETVFGPFORJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.